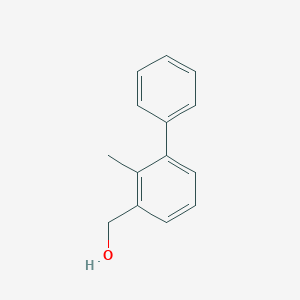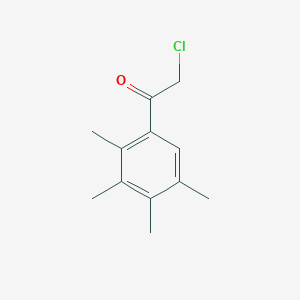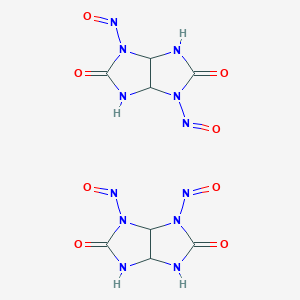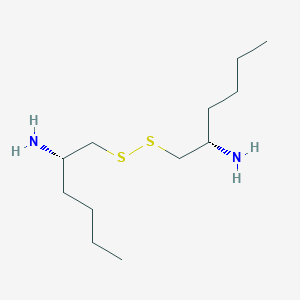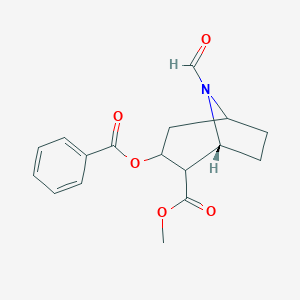
N-Formylnorcocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formylnorcocaine is a chemical compound that belongs to the class of synthetic cocaine analogs. It is a potent stimulant that has been studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-Formylnorcocaine is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of N-Formylnorcocaine.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-Formylnorcocaine are similar to those of cocaine. It stimulates the central nervous system, leading to increased alertness, energy, and euphoria. It also increases heart rate, blood pressure, and body temperature. However, the effects of N-Formylnorcocaine are less potent than those of cocaine.
Advantages and Limitations for Lab Experiments
N-Formylnorcocaine has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also less potent than cocaine, which makes it safer to handle in the lab. However, N-Formylnorcocaine has some limitations for lab experiments. It is still a controlled substance, which means that it requires special permits and licenses to handle. Additionally, its effects are less potent than cocaine, which may limit its use in certain experiments.
Future Directions
For the study of N-Formylnorcocaine include its potential as a treatment for cocaine addiction, a therapeutic agent for other conditions, and further studies on its pharmacokinetics and metabolism.
Synthesis Methods
The synthesis of N-Formylnorcocaine involves the reaction of norcocaine with formic acid. This reaction results in the formation of N-Formylnorcocaine, which is a white crystalline powder. The synthesis method of N-Formylnorcocaine has been well-established, and it is widely used in scientific research.
Scientific Research Applications
N-Formylnorcocaine has been studied for its potential applications in scientific research. It has been used as a tool to study the structure-activity relationships of cocaine analogs. N-Formylnorcocaine has also been used to study the effects of cocaine on the brain and behavior. Additionally, it has been used to study the pharmacokinetics and metabolism of cocaine.
properties
CAS RN |
137360-14-6 |
|---|---|
Product Name |
N-Formylnorcocaine |
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
methyl (1R)-3-benzoyloxy-8-formyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H19NO5/c1-22-17(21)15-13-8-7-12(18(13)10-19)9-14(15)23-16(20)11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3/t12?,13-,14?,15?/m1/s1 |
InChI Key |
FPEWJDXCHAXYMI-MXTXEEQBSA-N |
Isomeric SMILES |
COC(=O)C1[C@H]2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
SMILES |
COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC(=O)C1C2CCC(N2C=O)CC1OC(=O)C3=CC=CC=C3 |
synonyms |
methyl 3-benzoyloxy-8-formyl-8-azabicyclo(3.2.1)octane-2-carboxylate N-formylnorcocaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



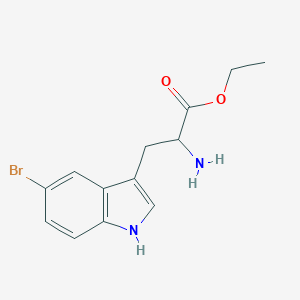
![3,5-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B137448.png)
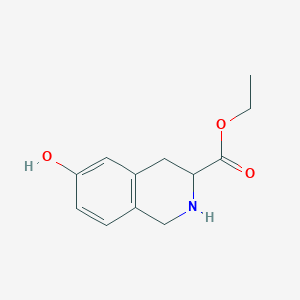


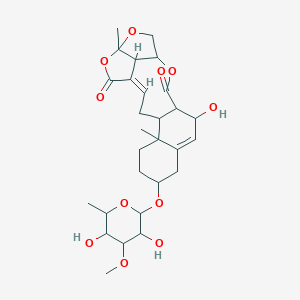
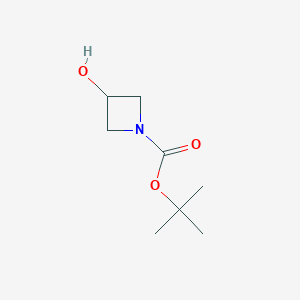


![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)
